1-(1h-Imidazol-2-yl)ethanone
Description
Significance of Imidazole (B134444) Derivatives in Scientific Disciplines
Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, is a fundamental building block in a vast array of biologically important molecules. mdpi.com Its derivatives are renowned for their wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. jchemrev.comajrconline.org This broad utility has made the imidazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of drugs and bioactive compounds. ajrconline.orgresearchgate.net
The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, contributes to its ability to interact with biological macromolecules, often through hydrogen bonding. jchemrev.com This characteristic is crucial for its role in enzyme inhibition and receptor binding. Prominent examples of imidazole-containing drugs include the antifungal agents clotrimazole (B1669251) and ketoconazole, the anticancer drug dacarbazine, and the anti-protozoal medication metronidazole. ajrconline.orgajrconline.org The continued exploration of novel imidazole derivatives remains a vibrant area of research, driven by the need for new therapeutic agents to combat drug resistance and emerging diseases. mdpi.comnih.gov
Overview of the Ethanone (B97240) Scaffold in Medicinal and Synthetic Chemistry
The ethanone group, also known as an acetyl group, is a simple yet highly versatile functional group in organic chemistry. When attached to a heterocyclic ring, as in 1-(1H-Imidazol-2-yl)ethanone, it significantly influences the compound's reactivity and potential applications. The ketone moiety within the ethanone scaffold is a key site for a variety of chemical transformations.
In medicinal chemistry, the ethanone scaffold can serve as a crucial pharmacophore, a part of a molecule's structure responsible for its biological activity. It can participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov Furthermore, the ethanone group can be chemically modified to produce a library of related compounds, a common strategy in drug discovery to optimize activity and pharmacokinetic properties. nih.govmdpi.com For instance, the ketone can be reduced to an alcohol, oxidized to a carboxylic acid, or used as a handle for the introduction of more complex substituents. This synthetic tractability makes the ethanone scaffold a valuable component in the design and synthesis of novel bioactive molecules. nih.govrsc.org
Research Imperatives and Scope for this compound
The unique combination of the imidazole ring and the ethanone scaffold in this compound presents several compelling avenues for research. Current investigations are focused on leveraging its structural features for various applications, including its use as a synthetic intermediate and its potential biological activities.
As a synthetic intermediate, this compound is a valuable precursor for the synthesis of more complex imidazole derivatives. The reactivity of the acetyl group allows for a range of chemical modifications, enabling the creation of novel compounds with tailored properties.
From a biological perspective, research is exploring the antimicrobial and antifungal potential of this compound and its derivatives. nih.gov The imidazole moiety is a known contributor to such activities, and modifications to the ethanone portion of the molecule could enhance this efficacy. For example, studies have shown that certain derivatives exhibit significant antibacterial activity against various strains. The compound's ability to coordinate with metal ions also makes it a subject of interest in the study of metalloproteins.
Contextualization within Heterocyclic Compound Research
Heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon in the ring, form a cornerstone of modern chemistry and pharmacology. ijsrtjournal.comijpsr.com They are ubiquitous in nature, found in essential biomolecules like DNA, RNA, vitamins, and alkaloids. nveo.orgderpharmachemica.com The vast majority of new drugs approved contain a heterocyclic core, underscoring their immense importance in medicinal chemistry. nveo.orgnih.gov
Nitrogen-containing heterocycles, such as imidazole, are particularly significant due to their diverse biological activities. ijsrtjournal.com Research in this area is driven by the constant need for new and improved therapeutic agents. nih.gov this compound fits squarely within this research landscape as it combines a key nitrogen-containing heterocycle with a reactive functional group. The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships in heterocyclic chemistry and aids in the rational design of new molecules with potential therapeutic applications. ijsrtjournal.comderpharmachemica.com
Table of Physicochemical Properties for this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | nih.gov |
| Molecular Weight | 110.11 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 2-acetylimidazole | nih.gov |
| CAS Number | 53981-69-4 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-6-2-3-7-5/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMJIXXVEWORDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337133 | |
| Record name | 2-acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53981-69-4 | |
| Record name | 2-acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53981-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 1h Imidazol 2 Yl Ethanone and Its Analogues
Strategic Approaches to Imidazole (B134444) Ring Formation in Ethanone (B97240) Derivatives
The construction of the imidazole ring is a critical step in the synthesis of 2-acetylimidazole and its derivatives. Various methods have been developed, often involving the condensation of a dicarbonyl compound or its equivalent with an ammonia (B1221849) source.
One of the foundational methods for imidazole synthesis is the Debus-Radziszewski reaction, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. nih.gov This approach can be adapted to produce substituted imidazoles. For instance, the reaction of glyoxal, formaldehyde, and ammonia yields imidazole itself. nih.gov More complex and substituted imidazoles can be synthesized by employing substituted dicarbonyls and aldehydes. biomedpharmajournal.orgresearchgate.net
A notable strategy involves the use of α-haloketones. For example, the reaction of 2-bromoacetoacetaldehyde with amidines provides a route to 2-substituted-4-acetylimidazoles. acs.org Another approach utilizes the cyclization of α-keto-aldehydes, which can be generated from the oxidation of aryl methyl ketones, with ammonium (B1175870) acetate (B1210297). nih.gov
Multi-component reactions (MCRs) offer an efficient pathway to highly substituted imidazoles in a single step. nih.govresearchgate.net These reactions often involve the condensation of a diketone (like benzil), an aldehyde, and an ammonium source, sometimes with a catalyst to improve yields and reaction conditions. researchgate.net For instance, 1,2,4,5-tetrasubstituted imidazoles can be synthesized through the condensation of benzil, various aldehydes, and anilines in the presence of ammonium acetate. nih.gov
The following table summarizes some strategic approaches to imidazole ring formation:
| Starting Materials | Reagents/Conditions | Product Type |
| Glyoxal, Formaldehyde | Ammonia | Imidazole nih.gov |
| 2-Bromoacetoacetaldehyde | Amidines | 2-Substituted-4-acetylimidazoles acs.org |
| Aryl methyl ketones | Selenium dioxide (oxidation), then ammonium acetate and ethanol | 2-Aryl-4-benzoyl-imidazoles nih.gov |
| Benzil, Aldehydes, Anilines | Ammonium acetate | 1,2,4,5-Tetrasubstituted imidazoles nih.gov |
Functionalization and Derivatization Techniques on the Ethanone Moiety
The ethanone moiety of 1-(1H-imidazol-2-yl)ethanone is a key site for further chemical modifications, allowing for the creation of a diverse range of analogues. The ketone group can undergo various transformations, including reduction, oxidation, and reactions at the α-carbon.
Reduction: The carbonyl group of the ethanone can be reduced to a secondary alcohol, forming 1-(1H-imidazol-2-yl)ethanol derivatives. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, the reduction of 2-(1H-imidazol-1-yl)-1-(4-chlorophenyl)ethanone with NaBH₄ yields 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol. acs.orgnih.gov
Oxidation: While less common for creating ethanone analogues, the acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, leading to imidazole-2-carboxylic acid derivatives.
Reactions at the α-Carbon: The α-carbon of the ethanone group is susceptible to various reactions, including halogenation and condensation. These reactions are pivotal for introducing further diversity into the molecular structure. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS), creating a reactive intermediate for subsequent nucleophilic substitutions.
The versatility of the ethanone moiety is further highlighted by its use in synthesizing more complex heterocyclic systems. For example, condensation reactions with various reagents can lead to the formation of pyrazolines and other fused ring systems. nih.gov
Targeted Synthesis of Substituted this compound Compounds
The synthesis of specifically substituted derivatives of this compound is crucial for tuning the compound's properties for various applications.
Synthesis of Halogenated Derivatives
Halogenated derivatives of this compound are of significant interest, particularly in the development of new therapeutic agents. nih.gov Halogens can be introduced onto the aryl ring of aryl-substituted ethanone derivatives or directly onto the imidazole ring.
A common method for synthesizing halogenated aryl-substituted derivatives involves starting with a halogenated phenacyl bromide. For instance, 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can be synthesized by reacting 3,4-dichlorophenacyl bromide with imidazole in acetonitrile. chemicalbook.com This reaction proceeds via nucleophilic substitution of the bromide by the imidazole nitrogen.
The following table provides examples of synthesized halogenated derivatives:
| Compound Name | Starting Materials | Reagents/Conditions | Yield |
| 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone chemicalbook.com | 3,4-Dichlorophenacyl bromide, Imidazole | Acetonitrile, 0°C to rt | 60% |
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone acs.orgnih.gov | 2-Bromo-1-(4-chlorophenyl)ethanone, Imidazole | Benzene/Petroleum ether/2-propanol | 62% |
Synthesis of Fluoroacetyl Analogues
The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule. The synthesis of fluoroacetyl analogues of this compound represents a specialized area of research.
One approach involves the reaction of trifluoromethyl(α-bromoalkenyl)ketones with benzimidamides. researchgate.net This method leads to the formation of 5-(trifluoroacetyl)imidazoles through an aza-Michael addition followed by intramolecular cyclization and aromatization. researchgate.net
Synthesis of Aryl-substituted Ethanone Derivatives
Aryl-substituted ethanone derivatives of imidazole are a widely studied class of compounds. fao.orgnih.govresearchgate.net The synthesis of these derivatives typically involves the reaction of a substituted phenacyl halide with imidazole or a substituted imidazole.
For example, 2-[(4,5-dimethyl-1-(arylamino)-1H-imidazol-2-yl)thio]-1-(aryl)ethanone derivatives have been synthesized and evaluated for their biological activities. fao.orgnih.govresearchgate.net Another example is the synthesis of 1-aryl-2-(1H-imidazol-1-yl)ethanones, which have been investigated as inhibitors of heme oxygenase. nih.gov These compounds are generally prepared by reacting the corresponding α-bromoacetophenone with imidazole. nih.gov
Recent studies have also reported the synthesis of various 1-aryl-2-(1H-imidazol-1-yl)ethanone derivatives with different substituents on the phenyl ring, such as chloro and methoxy (B1213986) groups. acs.orgnih.gov
| Compound Name | Starting Materials | Yield |
| 2-(1H-Imidazol-1-yl)-1-phenylethanone acs.orgnih.gov | 2-Bromo-1-phenylethanone, Imidazole | 51% |
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone acs.orgnih.gov | 2-Bromo-1-(4-chlorophenyl)ethanone, Imidazole | 62% |
| 2-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)ethanone acs.orgnih.gov | 2-Bromo-1-(4-methoxyphenyl)ethanone, Imidazole | 58% |
Synthesis of Hydroxymethyl and Silyloxymethyl Derivatives
The synthesis of hydroxymethyl derivatives often involves the reduction of a corresponding carboxylic acid or ester, or the hydroxymethylation of the imidazole ring. While specific methods for direct synthesis of hydroxymethyl derivatives of this compound are not extensively detailed in the provided context, the reduction of the ethanone to an ethanol, as mentioned previously, is a related transformation. acs.orgnih.gov
The synthesis of silyloxymethyl derivatives typically involves the protection of a hydroxymethyl group with a silylating agent. This is a common strategy in multi-step organic synthesis to protect reactive functional groups.
Catalytic Systems and Optimized Reaction Conditions in Synthesis
The synthesis of 2-acylimidazoles, including this compound, has been significantly advanced through the development of sophisticated catalytic systems. These methodologies offer high efficiency, selectivity, and functional group tolerance, which are crucial for creating complex molecular architectures. Research has primarily focused on transition-metal catalysis and optimized reaction conditions to improve yields and stereoselectivity.
Copper(I) complexes have emerged as highly effective catalysts for the asymmetric α-alkylation of 2-acylimidazoles. nih.govresearchgate.net By employing a copper(I) catalyst with a chiral ligand, such as (R)-DTBM-SEGPHOS, researchers have achieved a general method for synthesizing α-chiral carboxylic acid derivatives from 2-acylimidazole pronucleophiles. nih.govresearchgate.net The reaction proceeds efficiently with various electrophiles, including allyl bromides, benzyl (B1604629) bromides, and unactivated alkyl sulfonates. nih.gov The precoordination of the 2-acylimidazole to the copper(I) catalyst is believed to acidify the α-hydrogens, facilitating the formation of a stabilized copper(I) enolate. nih.govresearchgate.net The addition of 2,4,6-trimethylphenol (B147578) has been identified as an effective additive to enhance reaction yields. nih.gov
A dual-catalytic system involving nickel and iridium has been successfully applied to the stereodivergent α-allylation of 2-acylimidazoles. researchgate.net This approach allows for the selective synthesis of all possible regio- and stereoisomers of the allylated products with high optical purity by carefully selecting the enantiomers of the catalysts and the leaving group on the allyl substrate. researchgate.net This method's versatility has been demonstrated in the enantioselective synthesis of complex natural products. researchgate.net
Furthermore, iodine-catalyzed reactions in water provide an environmentally friendly approach to synthesizing polysubstituted imidazoles. nih.gov Optimization of these conditions involves adjusting the catalyst amount, base, and solvent to achieve satisfactory yields for a diverse range of substrates. nih.gov Other catalytic systems, such as the use of aqueous hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO), have been optimized for the one-pot synthesis of disubstituted imidazoles from ketones and aldehydes. acs.org
The table below summarizes optimized conditions from various catalytic approaches for the synthesis of 2-acylimidazole analogues.
| Catalyst System | Pronucleophile/Substrate | Reagents & Conditions | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Cu(I)/(R)-DTBM-SEGPHOS | N-Ph-2-acetylimidazole | Allyl Bromide, Cs₂CO₃, THF, -10 °C, with 2,4,6-Me₃-C₆H₂OH | >99% | 96% ee | nih.gov |
| Cu(I)/(R)-DTBM-SEGPHOS | N-Ph-2-acetylimidazole | Benzyl Bromide, Cs₂CO₃, THF, -10 °C | 99% | 98% ee | nih.gov |
| Ni(OAc)₂/(S,S)−5c Ligand | 2-Acylimidazole | Allyl Alcohol Derivative, Cs₂CO₃, DCM, 10 °C | High | High | researchgate.net |
| I₂ | Diketone/α-hydroxy ketone | Amine, K₂CO₃, H₂O, 70 °C | Satisfactory | N/A | nih.gov |
| aq HBr | Acetophenone | Benzaldehyde, NH₄OAc, DMSO/MeOH, 85 °C then rt | 85% | N/A | acs.org |
| Pd-on-carbon | 2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone dihydrochloride | H₂, Methanol:Water:Acetic Acid | N/A | N/A | google.com |
Methodological Innovations in Isolation and Characterization for Research Applications
The successful synthesis of this compound and its analogues is critically dependent on robust methodologies for their isolation and structural confirmation. These processes ensure the purity and verify the chemical identity of the synthesized compounds, which is essential for their application in further research.
Isolation Techniques: Column chromatography is the most prevalent technique for the purification of 2-acylimidazole derivatives. acs.org Silica gel is commonly used as the stationary phase, with elution driven by a gradient system of solvents, typically combinations of hexane (B92381) and ethyl acetate. acs.orgacs.org The specific solvent ratio is optimized to achieve effective separation of the desired product from unreacted starting materials and byproducts. For instance, in the synthesis of (E)-3-(Naphthalen-1-yl)-1-(1-phenyl-1H-imidazol-2-yl)prop-2-en-1-one, purification was achieved using a hexane and ethyl acetate mixture in a 90:10 ratio. acs.org Following chromatographic purification, compounds are often obtained as solids, which may be further purified by recrystallization from appropriate solvent systems, such as a mixture of benzene, petroleum ether, and 2-propanol, to yield high-purity crystalline material. nih.govacs.org
Characterization Methods: A suite of spectroscopic techniques is employed to unambiguously determine the structure of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. acs.orgnih.govnih.gov For example, the characterization of 2-(1H-imidazol-1-yl)-1-phenylethanone involved identifying the singlet for the CH₂ protons at 5.35 ppm and the various aromatic and imidazole protons in the ¹H NMR spectrum, along with corresponding signals in the ¹³C NMR spectrum, including the carbonyl carbon at 191.86 ppm. nih.govacs.org
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups. nih.govacs.org Key vibrational bands for 2-acylimidazoles include a strong absorption for the carbonyl (C=O) group, typically around 1680-1700 cm⁻¹, and bands corresponding to C=N and aromatic C-H stretching. nih.govacs.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). acs.orgnih.govacs.org The molecular ion peak (M⁺) confirms the expected mass of the synthesized molecule. nih.gov
Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen), which is compared against the calculated theoretical values for the proposed molecular formula, serving as a confirmation of purity and identity. nih.govacs.org
The table below details the characteristic spectral data for selected analogues of this compound.
| Compound | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | FT-IR (cm⁻¹) | Mass Spec (ESI-m/z) | Reference |
| 2-(1H-Imidazol-1-yl)-1-phenylethanone | 5.35 (s, 2H), 6.87 (s, 1H), 7.04 (s, 1H), 7.42–7.59 (m, 4H), 7.90 (d, 2H) | 52.49, 120.37, 120.92, 129.05, 129.32, 134.10, 134.32, 138.14, 191.86 | 1692 (C=O), 1596 (C=N) | 186.90 (M⁺) | nih.govacs.org |
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | 5.35 (s, 2H), 6.89 (s, 1H), 7.08 (s, 1H), 7.46 (d, 3H), 7.87 (d, 2H) | 52.40, 120.27, 129.34, 129.48, 129.58, 132.42, 138.09, 140.91, 190.66 | 1689 (C=O), 1589 (C=N) | 220.80 (M⁺) | nih.govacs.org |
| 2-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)ethanone | 3.82 (s, 3H), 5.28 (s, 2H), 6.87 (s, 1H), 6.91 (d, 2H), 7.03 (s, 1H), 7.42 (s, 1H), 7.87 (d, 2H) | 52.09, 55.59, 114.22, 120.37, 127.07, 129.28, 130.29, 138.15, 164.34, 190.18 | 1680 (C=O), 1604 (C=N) | 216.81 (M⁺) | nih.govacs.org |
| (E)-3-(Naphthalen-1-yl)-1-(1-phenyl-1H-imidazol-2-yl)prop-2-en-1-one | 7.17-8.57 (m, aromatic & alkene H) | 123.5-179.2 (aromatic, alkene & carbonyl C) | N/A | N/A | acs.org |
Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Nitrogen
The imidazole ring of 1-(1H-imidazol-2-yl)ethanone possesses two nitrogen atoms with distinct electronic characteristics, rendering the molecule amphoteric, meaning it can act as both an acid and a base. This duality governs its reactivity towards both electrophiles and nucleophiles.
Nucleophilic Character : The nitrogen at the 3-position (N3), which is of the "pyridine-type," has a lone pair of electrons that is not part of the aromatic π-system. This makes it the primary site for electrophilic attack. It can readily act as a nucleophile, reacting with various electrophiles. For instance, the nitrogen can attack an acetylating agent like acetic anhydride (B1165640) to form an N-acetylated intermediate. This nucleophilicity is fundamental to many substitution and functionalization reactions. smolecule.comevitachem.com
Electrophilic/Acidic Character : The nitrogen at the 1-position (N1) bears a hydrogen atom and is of the "pyrrole-type." This N-H proton is acidic and can be abstracted by a base. Once deprotonated, the resulting imidazolate anion is a potent nucleophile. The pKa value for the deprotonation of the imidazole ring is approximately 14.9, while the pKa for the protonation of the N3 nitrogen is around 7. This amphoteric nature allows the imidazole moiety to participate in a wide array of reactions, including nucleophilic substitution at the nitrogen atoms. researchgate.net
The presence of the electron-withdrawing acetyl group at the C2 position influences the basicity and nucleophilicity of the ring nitrogens, generally making them less reactive compared to unsubstituted imidazole.
Carbonyl Group Transformations in the Ethanone (B97240) Moiety
The carbonyl group (C=O) of the ethanone side chain is a prime site for a variety of chemical transformations, characteristic of ketones.
Reduction : The ketone can be readily reduced to a secondary alcohol, forming 1-(1H-imidazol-2-yl)ethanol. This transformation is typically achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation : Under specific conditions, the acetyl group can be oxidized. For example, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of imidazole-2-carboxylic acid derivatives.
Addition and Condensation Reactions : The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A key reaction is the formation of oximes through condensation with hydroxylamine (B1172632) (see section 3.6). It also participates in reactions such as the Mannich reaction with ketimines, catalyzed by Lewis acids, to form β-amino 2-acyl imidazoles. researchgate.net
α-Functionalization : The α-carbon of the ethanone group can be functionalized. For example, a copper(I)-catalyzed enantioselective α-selenenylation of 2-acylimidazoles has been demonstrated using electrophilic selenosulfonates. acs.orgresearchgate.net
A summary of common carbonyl transformations is presented below.
| Transformation | Reagent(s) | Product Type |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic Acid Derivative |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| α-Selenenylation | Selenosulfonates, Copper(I) catalyst | α-Selenoether |
Substitution Reactions and Mechanism Elucidation
This compound undergoes substitution reactions at both the imidazole ring and the side chain, with mechanisms that have been the subject of detailed study.
N-Substitution : The imidazole nitrogen can act as a nucleophile to displace leaving groups in various substrates. smolecule.com For example, the reaction with alkyl halides can lead to N-alkylated imidazole derivatives. Kinetic studies of ligand substitution reactions, where N-acetylimidazole acts as an entering nucleophile displacing a water molecule from a cobalt complex, show that these processes follow an associative interchange (Id) mechanism. tandfonline.comresearchgate.net
Electrophilic Aromatic Substitution : The imidazole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the 2-acetyl group deactivates the ring compared to unsubstituted imidazole. Halogenating agents like bromine can be used for these substitutions.
Nucleophilic Acyl Substitution : N-acyl imidazoles, which can be formed from this compound, are excellent acyl transfer reagents. nih.gov They react with nucleophiles like amines or alcohols, where the imidazole ring acts as a good leaving group, facilitating the transfer of the acyl group. smolecule.com The mechanism involves nucleophilic attack at the carbonyl carbon followed by the departure of the imidazole moiety. nih.gov
Redox Chemistry of the Ethanone Scaffold
The redox chemistry of the ethanone scaffold is a critical aspect of its reactivity, enabling its conversion into other important functional groups.
Reduction to Alcohols : The most common reduction reaction involves the conversion of the ketone to the corresponding secondary alcohol, 1-(1H-imidazol-2-yl)ethanol. This reaction is a key step in the synthesis of various biologically active molecules. A ruthenium complex with H₂O₂ as the oxidant has been used to catalyze the reverse reaction, the oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol to the corresponding ethanone. researchgate.net
Oxidation to Carboxylic Acids : The acetyl group can be oxidized to a carboxylic acid group, yielding imidazole-2-carboxylic acid. This transformation typically requires strong oxidizing agents. In a related reaction, bis(1-methyl-1H-imidazol-2-yl)methane can be oxidized to the corresponding ketone using hydrogen peroxide in acetic acid or an iron(II)-mediated oxidation with molecular oxygen.
The primary redox transformations are summarized in the table below.
| Reaction Type | Reagent/System | Product |
| Reduction | NaBH₄ or LiAlH₄ | 1-(1H-Imidazol-2-yl)ethanol |
| Oxidation | KMnO₄ or CrO₃ | Imidazole-2-carboxylic acid |
| Catalytic Oxidation | Ru complex / H₂O₂ | 1-(1H-Benzo[d]imidazol-2-yl)ethanone (from the corresponding alcohol) researchgate.net |
Reactivity Parameters and Mechanistic Studies
The reactivity of this compound and related N-acyl imidazoles has been quantitatively assessed and mechanistically investigated to understand their behavior, particularly in acyl transfer reactions.
Hydrolysis Mechanisms : Mechanistic studies on the hydrolysis of acetylimidazole have shown that the reaction is not acid-catalyzed; in fact, the rates decrease with increasing acidity. scispace.com The reaction proceeds through the monoprotonated form of the imidazole ring. At high acidity, the carbonyl oxygen can also be protonated, but this diprotonated species is unreactive. The mechanism involves the reversible addition of a water molecule to form a tetrahedral intermediate. scispace.com
Structure-Reactivity Relationships : The reactivity of N-acyl imidazoles is significantly higher than that of typical amides due to reduced resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov Studies on highly twisted N-acyl imidazoles, which have a disrupted amide bond, show they possess even greater reactivity as acylation reagents. nih.gov The reactivity can be tuned by introducing different substituents on the imidazole ring. kyoto-u.ac.jp Kinetic studies on the reactions of acetylimidazole with various nucleophiles have been used to establish detailed structure-reactivity relationships. acs.orgacs.org
Catalytic Mechanisms : In copper-catalyzed α-selenenylation, mechanistic studies suggest that a pincer Cu(I) complex acts as the active catalyst. acs.orgresearchgate.net In imidazole-catalyzed acylation of cellulose, kinetic evidence confirms that N-acylimidazole is the true acylating agent, formed in situ from the reaction of an acid anhydride with imidazole. core.ac.uk
Formation of Oxime and Oxime Ester Derivatives
The carbonyl group of this compound readily reacts with hydroxylamine and its derivatives to form oximes, which are versatile intermediates for synthesizing more complex molecules.
Oxime Formation : The reaction of this compound with hydroxylamine hydrochloride results in the formation of this compound oxime. smolecule.com This reaction is a standard condensation reaction where the carbonyl oxygen is replaced by a =N-OH group.
Oxime Ester/Ether Synthesis : The resulting oxime can be further functionalized. O-alkylation of the oxime with various alkyl halides leads to the synthesis of oxime ethers, a class of compounds investigated for their biological activities. nih.govthieme-connect.comnih.gov Similarly, reaction with acylating agents can produce oxime esters. The direct transformation of 2-acetylpyridine (B122185) oxime esters into α-oxygenated imines has been achieved using an Iridium(III) complex, highlighting the synthetic utility of these derivatives. rsc.org
The general scheme for the formation of these derivatives is outlined below.
| Reactant | Reagent(s) | Product Type |
| This compound | Hydroxylamine (NH₂OH·HCl) | Oxime smolecule.com |
| This compound Oxime | Alkyl Halides (R-X) | Oxime Ether nih.govthieme-connect.com |
| This compound Oxime | Acyl Halides (RCO-X) | Oxime Ester |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies (e.g., DFT Calculations)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For imidazole (B134444) derivatives, DFT calculations have been employed to determine stable conformations, electronic properties, and vibrational frequencies. ijstr.org Studies on related imidazole compounds often utilize basis sets like 6-311++G(d,p) to ensure high accuracy in the calculated results. ijstr.org
Electronic Structure Characterization
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. ijstr.org
In a study on a related compound, (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl) prop-2-en-1-one, analysis of the HOMO and LUMO energies revealed the occurrence of intramolecular charge transfer (ICT) within the molecule. ijstr.org This charge transfer, confirmed by Natural Bond Orbital (NBO) analysis, highlights how different parts of the molecule electronically interact, which is crucial for understanding its chemical behavior. ijstr.org
Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆N₂O | PubChem nih.gov |
| Molecular Weight | 110.11 g/mol | PubChem nih.gov |
| XLogP3 | 0.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
Energetic Analysis of Molecular Conformations
Molecules can exist in various spatial arrangements or conformations. A key aspect of quantum mechanical studies is the energetic analysis of these conformations to identify the most stable (lowest energy) structure. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around flexible bonds. nih.gov For instance, in a study of a different imidazole derivative, a meticulous conformational analysis was conducted to determine the optimized geometry by computing the torsional potential energy as a function of the angle of rotation around key bonds. ijstr.org This process is fundamental for obtaining an accurate representation of the molecule's three-dimensional structure.
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations are used to study the stability of ligand-protein complexes and analyze conformational changes. researchgate.net In a computational study of imidazolylchalcone derivatives as potential COX-2 inhibitors, MD simulations over a 50-nanosecond period confirmed the stability of the ligand-protein complex. researchgate.net Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) were analyzed to understand the consistency of ligand-protein interactions. researchgate.net
Structure-Activity Relationship (SAR) Prediction through Computational Models
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational models are instrumental in predicting how modifications to a molecule, such as 1-(1H-imidazol-2-yl)ethanone, might enhance or diminish its desired effects. For example, SAR analyses of various (arylalkyl)imidazole derivatives have been crucial in identifying key structural features for anticonvulsant activity. acs.org Similarly, research on imidazole derivatives as inhibitors of sphingosine (B13886) 1-phosphate lyase (S1PL) for treating autoimmune disorders has relied on SAR to guide the synthesis of more potent analogues. nih.gov These models help identify which parts of the molecule are essential for activity and which can be modified to improve properties like binding affinity or selectivity. afjbs.com
Ligand-Protein Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual compound libraries and to understand the molecular basis of a drug's mechanism of action. For imidazole derivatives, docking studies have been performed against various protein targets. A highly negative docking score (measured as binding energy, ΔG) suggests a thermodynamically favorable and spontaneous binding interaction. afjbs.com
Studies on imidazole-based inhibitors targeting human Heme Oxygenase-1 (HO-1) have shown that the imidazolyl group typically coordinates with the heme iron in the protein's active site, while other parts of the molecule are stabilized by hydrophobic interactions. acs.org Such insights are invaluable for designing more effective inhibitors. acs.org
Representative Ligand-Protein Docking Results for Imidazole Derivatives
| Compound | Target Protein | Predicted Binding Affinity (ΔG) | Key Interactions | Source |
|---|---|---|---|---|
| 1-(1H-imidazol-1-yl)-2-(o-tolyl) ethanone (B97240) | 1RT2 Ligand | High Negative Value | Favorable intermolecular interactions | afjbs.com |
| 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone | Human Heme Oxygenase-1 (HO-1) | Not specified | Imidazole coordinates with heme iron; adamantyl group in hydrophobic pocket | acs.org |
Spectroscopic Feature Simulation and Interpretation
Computational methods can simulate various types of spectra, including infrared (IR) and Raman. These simulations are extremely useful for interpreting experimental spectra and assigning specific vibrational modes to observed peaks. DFT calculations are commonly used for this purpose. ijstr.org For example, a study on (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl) prop-2-en-1-one demonstrated that the calculated vibrational frequencies using the B3LYP/6-311++G(d,p) method showed good agreement with the experimental FT-IR and FT-Raman spectra. ijstr.org This correlation allows for a confident assignment of complex spectral features, such as C-H stretching and bending vibrations. ijstr.org
Representative Example of DFT-Calculated Vibrational Frequencies for an Imidazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Observed Frequency (cm⁻¹) (FT-IR) | Observed Frequency (cm⁻¹) (FT-Raman) | Source Methodology |
|---|---|---|---|---|
| C-H Stretching | 3191 - 3033 | 3184 | 3077 | ijstr.org |
Biological Activities and Pharmacological Relevance
Antimicrobial Efficacy and Spectrum of Activity
Derivatives containing the 1-(1H-imidazol-yl)ethanone moiety have demonstrated considerable antimicrobial properties. researchgate.net This activity extends to both bacteria and fungi, positioning these compounds as potential leads for the development of new anti-infective agents. The broad-spectrum nature of these derivatives makes them a subject of interest in addressing the challenge of drug-resistant pathogens.
The antibacterial effects of imidazole (B134444) derivatives have been documented against a range of bacterial species. While research on 1-(1H-imidazol-2-yl)ethanone itself is limited, studies on its derivatives show notable activity. For instance, certain azole derivatives featuring an oxime ether moiety have been reported to possess antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.com
In one study, novel oxime ether derivatives of 1-(4-methylphenyl)-2-(1H-imidazol-1-yl)ethanone were synthesized and evaluated for their antimicrobial properties. These compounds were designed to combine the characteristics of imidazole antifungals with antibacterial capabilities, potentially leading to dual-acting agents. mdpi.com Another investigation into a newly synthesized imidazole derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, demonstrated good antibacterial effects, with Gram-positive bacteria showing more susceptibility than Gram-negative bacteria. researchgate.net
The antifungal activity of 1-(1H-imidazol-yl)ethanone derivatives is well-documented, especially against various Candida species, which are common causes of opportunistic fungal infections.
Several studies have synthesized and tested series of these compounds, revealing potent antifungal action. For example, N¹-[1-Aryl-2-(1H-imidazol-1-yl)-ethylidene]-pyridine-2-carboxamidrazone derivatives showed very good activity against clinical isolates of Candida albicans and Candida glabrata. semanticscholar.org The most active of these compounds, featuring bromo and chloro substitutions on the phenyl ring, exhibited minimum inhibitory concentration (MIC) values superior to the reference drug amphotericin B. semanticscholar.org
Similarly, (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride was found to have in vitro activity against Candida albicans comparable to miconazole. nih.gov Other research has focused on 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters, with many derivatives showing fungal growth inhibition at very low concentrations. One compound in this series recorded a MIC value of 0.125 µg/mL against Candida albicans. researchgate.net
| Derivative Compound | Fungal Species | MIC (µg/mL) | Reference |
|---|---|---|---|
| N¹-[1-(4-bromophenyl)-2-(1H-imidazol-1-yl)-ethylidene]-pyridine-2-carboxamidrazone | Candida albicans 685 | 0.125 | semanticscholar.org |
| N¹-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-ethylidene]-pyridine-2-carboxamidrazone | Candida albicans 685 | 0.25 | semanticscholar.org |
| N¹-[1-(4-bromophenyl)-2-(1H-imidazol-1-yl)-ethylidene]-pyridine-2-carboxamidrazone | Candida glabrata 523 | 0.5 - 1.0 | semanticscholar.org |
| N¹-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)-ethylidene]-pyridine-2-carboxamidrazone | Candida glabrata 523 | 0.5 - 1.0 | semanticscholar.org |
| 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester derivative (Compound 15) | Candida albicans | 0.125 | researchgate.net |
| 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester derivative (Compound 19) | Resistant C. albicans | 0.25 | researchgate.net |
The mechanism of action for many azole antifungal agents is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to cell death. It is suggested that derivatives of 1-(1H-imidazol-yl)ethanone operate via this well-established mechanism. researchgate.net
Furthermore, some derivatives exhibit a fungicidal (killing) mode of action, similar to miconazole, rather than a fungistatic (inhibiting growth) mechanism, which is characteristic of agents like ketoconazole. nih.gov
The antimicrobial potential of these compounds has been evaluated through both laboratory (in vitro) and animal (in vivo) studies. In vitro assays, such as those determining MIC values, are fundamental for establishing the potency and spectrum of activity against various microbial strains. nih.gov The data presented in the tables above are derived from such in vitro investigations. semanticscholar.orgresearchgate.net
In vivo studies provide crucial information on a compound's efficacy and behavior in a living organism. For example, the derivative (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride demonstrated activity when administered orally to animals with experimentally induced vaginal and systemic candidiasis, with results approaching those of the established drug ketoconazole. nih.gov Topical administration of this compound also yielded results comparable to clotrimazole (B1669251) in treating vaginal candidiasis in rats. nih.gov Such studies are essential for bridging the gap between laboratory findings and potential clinical applications. nih.govfrontiersin.org
Antineoplastic and Cytotoxic Potential
Beyond their antimicrobial effects, imidazole-based compounds have garnered significant interest as potential anticancer agents. amazonaws.comnih.gov The structural versatility of the imidazole ring allows for the design of molecules that can interact with various targets involved in cancer cell growth and survival. ijirt.org
Derivatives incorporating the 1-(1H-imidazol-yl)ethanone framework have shown the ability to inhibit the proliferation of various cancer cell lines.
One notable study developed a series of phenylacetamide-1H-imidazol-5-one variants. The most potent compound, identified as KIM-161, demonstrated significant cytotoxic effects with low IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) against colon and leukemia cancer cell lines. frontiersin.orgresearchgate.net Mechanistic studies indicated that this compound's action was not dependent on tubulin or Src kinase inhibition, but rather it downregulated several other kinases involved in cell signaling pathways that are critical for cancer cell proliferation. frontiersin.orgresearchgate.net
Another research effort synthesized (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones and screened them for anticancer activity. These compounds exhibited moderate cytotoxic activity against HBL-100 (breast) and HeLa (cervical) cancer cell lines when compared with the standard drug Cisplatin. ijirt.org
| Derivative Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) | HCT116 (Colon Cancer) | 0.294 | frontiersin.orgresearchgate.net |
| HL60 (Leukemia) | 0.362 | frontiersin.orgresearchgate.net | |
| MCF7 (Breast Cancer) | 1.14 | frontiersin.org | |
| PC3 (Prostate Cancer) | 2.13 | frontiersin.org | |
| (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones | HBL-100 (Breast) & HeLa (Cervical) | Moderate Activity | ijirt.org |
Activity against Specific Human and Murine Cell Lines
Numerous studies have demonstrated the cytotoxic effects of imidazole-based compounds, including derivatives of this compound, against a variety of human and murine cancer cell lines. The efficacy of these compounds often depends on the specific substitutions made to the parent imidazole structure.
For instance, a series of 1-substituted-2-aryl imidazoles showed potent antiproliferative activities, with IC₅₀ values ranging from 80 to 1000 nM against cell lines including MDA-MB-468 (breast cancer), MDA-MB-231 (breast cancer), T47D (breast cancer), HCT-15 (colon cancer), HT29 (colon cancer), and HeLa (cervical cancer). nih.gov Similarly, novel hybrid compounds of imidazole and 2-phenylbenzofuran (B156813) have demonstrated potent activity against SMMC-7721 (hepatocellular carcinoma), SW480 (colon adenocarcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia) human tumor cell lines. nih.gov Other research has highlighted the activity of N-1 arylidene amino imidazole-2-thiones against MCF-7, HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. semanticscholar.org
| Compound Class/Derivative | Tested Cell Lines | Observed Activity | Reference |
|---|---|---|---|
| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | Potent antiproliferative activity (IC₅₀: 80–1000 nM) | nih.gov |
| Imidazole-2-phenylbenzofuran hybrids | SMMC-7721, SW480, MCF-7, HL-60 | Potent cytotoxic activity | nih.gov |
| N-1 arylidene amino imidazole-2-thiones | MCF-7, HepG2, HCT-116 | Moderate to good antitumor activity (IC₅₀ < 5 µM for most potent compound) | semanticscholar.org |
| Imidazole–pyrazole hybrids | MCF-7, MDA-MB-231 | Potent cytotoxicity (GI₅₀: 0.63 μM for MDA-MB-231) | mdpi.com |
| Benzimidazole (B57391) derivatives | A549 (lung), HepG2 (liver), MCF-7 (breast), DLD-1 (colorectal) | Significant cytotoxic effects, especially against A549 and HepG2 (IC₅₀ ~15.6-15.8 µM) |
Molecular Targets and Pathways in Anticancer Activity
The anticancer activity of imidazole-containing compounds stems from their ability to interact with and modulate a variety of molecular targets and signaling pathways crucial for cancer cell proliferation and survival. tandfonline.com
One of the primary mechanisms involves the inhibition of key enzymes. Imidazole derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer. nih.gov For example, certain derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical for tumor angiogenesis and growth. nih.govmdpi.com
Another significant target is tubulin. Several imidazole-based compounds interfere with the polymerization of microtubules, which are essential for mitosis, cell motility, and intracellular transport. nih.gov By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death). nih.gov
Other identified molecular targets for imidazole derivatives include:
Topoisomerases: Enzymes that manage the topology of DNA during replication and transcription. tandfonline.com
Histone Deacetylases (HDACs): Enzymes involved in the epigenetic regulation of gene expression. tandfonline.comresearchgate.net
Heme Oxygenase-1 (HO-1): An enzyme that is often overexpressed in tumors and contributes to cancer cell survival. unamur.benih.gov
Enzyme Modulation and Inhibition Studies
The structural features of this compound and its analogs make them effective inhibitors of several key enzymes implicated in human diseases.
Heme Oxygenase-1 (HO-1) Inhibition and Binding Mode Analysis
A series of 1-aryl-2-(1H-imidazol-1-yl)ethanones have been synthesized and identified as potent inhibitors of heme oxygenase-1 (HO-1), an enzyme linked to tumor progression. nih.govconsensus.app The inhibitory activity is influenced by the nature of the aryl group, with halogen-substituted (e.g., 3-bromophenyl, 4-bromophenyl) and large hydrocarbon residues (e.g., 2-naphthyl, 4-biphenyl) often yielding the best results. nih.govconsensus.appresearchgate.net Several of these imidazole-ketone derivatives exhibit very potent inhibition with IC₅₀ values below 5 μM. nih.govconsensus.app
Binding mode analysis, through molecular docking and X-ray crystallography, reveals a consistent mechanism of action. unamur.benih.govnih.govmdpi.com The imidazole nitrogen atom coordinates directly with the ferrous iron of the heme cofactor within the HO-1 active site. unamur.bemdpi.com Meanwhile, a hydrophobic part of the inhibitor molecule settles into a hydrophobic pocket formed by amino acid residues such as Met34, Phe37, Val50, Leu147, and Phe214. unamur.benih.gov This dual interaction effectively blocks the enzyme's catalytic activity. mdpi.com
| Enzyme Target | Compound Class/Derivative | Inhibitory Potency (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Heme Oxygenase-1 (HO-1) | 1-Aryl-2-(1H-imidazol-1-yl)ethanones | IC₅₀ < 5 μM for several derivatives | nih.govconsensus.app |
| Sphingosine-1-Phosphate (S1P) Lyase | (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) | First clinically studied S1PL inhibitor | nih.govacs.org |
| Carbonic Anhydrase I (hCA I) | Sulfonamide derivatives | Kᵢ range: 2.62–136.54 nM | nih.gov |
| Carbonic Anhydrase II (hCA II) | Sulfonamide derivatives | Kᵢ range: 5.74–210.58 nM | nih.gov |
| Carbonic Anhydrase II (hCA II) | N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides | Kᵢ as low as 3.3 nM | nih.gov |
Sphingosine-1-Phosphate (S1P) Lyase Inhibitory Capacity
Derivatives of this compound have been successfully developed as inhibitors of Sphingosine-1-Phosphate (S1P) Lyase (S1PL). nih.govrutgers.edu S1PL is the enzyme responsible for the irreversible degradation of the signaling lipid S1P, a key regulator of immune cell trafficking. nih.gov Inhibition of S1PL is a therapeutic strategy for autoimmune disorders like rheumatoid arthritis. acs.orgresearchgate.net
Medicinal chemistry efforts led to the discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime, also known as LX2931. nih.govresearchgate.net This compound was the first S1PL inhibitor to be studied clinically, demonstrating a dose-dependent and reversible reduction in circulating lymphocytes, which is the desired therapeutic effect for treating autoimmune diseases. nih.govacs.org
Carbonic Anhydrase I and II Inhibition
The imidazole scaffold is a known zinc-binding group, a feature that has been exploited to design inhibitors of zinc-containing metalloenzymes like carbonic anhydrases (CAs). While direct studies on this compound are limited, related sulfonamide derivatives incorporating imidazole or other azole rings are well-established CA inhibitors. nih.gov
The primary mechanism involves the sulfonamide group coordinating to the catalytic Zn(II) ion in the active site of CA isoforms I and II (hCA I and hCA II). acs.org The rest of the molecule, including the heterocyclic ring, interacts with surrounding amino acid residues, which can determine the inhibitor's potency and isoform selectivity. nih.gov Studies on various sulfonamide derivatives have reported potent inhibition of hCA I and hCA II with inhibition constants (Kᵢ) in the low nanomolar range. nih.govresearchgate.net For example, certain classes of sulfonamides showed Kᵢ values against hCA I and hCA II in the ranges of 2.62–136.54 nM and 5.74–210.58 nM, respectively. nih.gov
Structure-Based Drug Design for Enzyme Targets
The availability of high-resolution crystal structures for enzymes such as Heme Oxygenase-1 has enabled the use of structure-based drug design (SBDD) to create more potent and selective inhibitors based on the this compound scaffold. nih.govacs.org
In the case of HO-1, the SBDD approach relies on a well-defined pharmacophore model which includes three key features: an iron-binding group (the imidazole ring), a hydrophobic moiety, and a spacer connecting them. mdpi.comacs.orgresearchgate.net By visualizing how existing inhibitors like 1-aryl-2-(1H-imidazol-1-yl)ethanones fit into the enzyme's active site, medicinal chemists can rationally modify the inhibitor's structure. researchgate.net For example, computational docking studies help predict how different hydrophobic groups will interact with the enzyme's pockets, guiding the synthesis of derivatives with optimized binding affinity and improved selectivity over the related HO-2 isoform. nih.govmdpi.com This iterative process of design, synthesis, and testing is crucial for developing next-generation enzyme inhibitors for therapeutic use. nih.gov
Neuropharmacological Activities
Research into the neuropharmacological activities of imidazole-containing compounds has identified potential for anticonvulsant effects and has led to the assessment of related neurological deficits. Studies have primarily focused on derivatives of nafimidone (B1677899), an isomer of the target compound.
Anticonvulsant Properties
While direct studies on this compound are not prominent in the available literature, extensive research has been conducted on oxime ester derivatives of its structural isomer, nafimidone, chemically known as 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone. nih.govnih.gov These studies provide insight into the potential of the imidazole-ethanone core in anticonvulsant drug design.
A series of twenty-three new oxime ester derivatives of nafimidone were synthesized and evaluated for their anticonvulsant activities using the maximal electroshock (MES) and subcutaneous metrazol (ScM) tests. nih.gov The research found that eighteen of these compounds exhibited protective activity against MES-induced seizures. nih.gov Notably, alkyl and arylalkyl oxime ester derivatives were generally more active than the aryl oxime ester derivatives. nih.gov
Further investigation into O-alkylated derivatives of nafimidone oxime also demonstrated significant anticonvulsant potential. nih.gov These compounds were tested against pentylenetetrazole-induced convulsions in mice and showed moderate to significant activity when compared to the standard drug, diazepam. nih.gov
The table below summarizes the findings for the most active nafimidone derivatives in the MES test. nih.gov
| Compound | Structure Type | Protective Dose (mg/kg) at 0.5h |
| 2 | Alkyl Oxime Ester | 30 |
| 3 | Alkyl Oxime Ester | 30 |
| 7 | Alkyl Oxime Ester | 30 |
| 9 | Arylalkyl Oxime Ester | 30 |
| 10 | Arylalkyl Oxime Ester | 30 |
Other Pharmacological Profiles of Interest
Beyond neuropharmacology, the imidazole scaffold is a key component in compounds exhibiting a wide range of pharmacological activities. Derivatives have been investigated for their potential as antiviral, anthelmintic, and antimycobacterial agents.
Antiviral Activities
The broad antiviral potential of the imidazole ring system is well-documented, although specific research on this compound is limited. However, a significant body of research exists on thiosemicarbazones, which can be synthesized from ketones like this compound. Thiosemicarbazone derivatives have shown a wide spectrum of biological activities, including antiviral properties against various viruses. ekb.egnih.gov
Historically, thiosemicarbazones have been recognized for their antiviral activity since the discovery of their effectiveness against vaccinia virus. ekb.eg This has spurred the synthesis of numerous derivatives, some of which have been reported as promising agents against Herpes Simplex Virus and Human Immunodeficiency Virus (HIV). ekb.eg The antiviral activity of these compounds is often dependent on the nature of the parent ketone or aldehyde from which they are derived. ekb.eg For example, thiosemicarbazones derived from 1-indanone (B140024) have been evaluated against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, with some derivatives showing potent activity. researchgate.net
Anthelmintic Properties
Derivatives of the imidazole ring are foundational to several anthelmintic drugs. While studies specifically deriving from this compound are not detailed in the reviewed literature, related heterocyclic structures have been explored. For instance, studies on 1,2,4-triazole (B32235) derivatives have identified compounds with significant anthelmintic activity. nih.gov In one such study, a compound featuring 4-pyridyl and phenyl substituents demonstrated a lethal concentration (LC50) of 2.475 µg/µL, proving more effective than the standard drug albendazole. nih.gov Another derivative with 2-pyridyl and 4-methylphenyl groups also showed notable activity. nih.gov These findings underscore the potential of N-heterocyclic compounds in the development of new anthelmintic agents.
Antitubercular and Antimycobacterial Activity
The imidazole nucleus is a key feature in many compounds investigated for activity against Mycobacterium tuberculosis and other mycobacteria. Research has shown that various imidazole derivatives possess promising antimycobacterial properties. nih.govnih.gov
One study focused on 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives, which demonstrated interesting antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov In another research avenue, halogenated imidazole and triazole derivatives were synthesized and tested, showing inhibitory activity against both reference and clinical strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 mg/L. nih.gov Computational modeling suggested that these active compounds might exert their effect by interacting with the mycobacterial cytochrome P450-dependent sterol-14alpha-demethylase. nih.gov
The table below presents data on the antimycobacterial activity of selected halogenated imidazole derivatives. nih.gov
| Compound Type | Target Organism | MIC Range (mg/L) |
| Halogenated Imidazole Derivatives | M. tuberculosis (reference strain) | 4-64 |
| Halogenated Imidazole Derivatives | M. tuberculosis (clinical strains) | 4-64 |
Anti-inflammatory Potential of Related Compounds
The imidazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. Research into derivatives of this compound and related structures has revealed significant potential in mitigating inflammatory responses.
A notable example is a benzimidazole derivative, 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone, which has demonstrated considerable anti-inflammatory and immunomodulatory effects. In preclinical models, this compound significantly reduced paw edema and arthritic progression. Its mechanism of action involves the downregulation of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Furthermore, a series of N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives have been synthesized and evaluated for their in vitro anti-inflammatory activity. Several of these compounds exhibited substantial activity in albumin denaturation assays, a common preliminary screening method for anti-inflammatory potential. One of the most promising compounds from this series demonstrated significant inhibitory activity against p38 MAP kinase, a key enzyme in the inflammatory signaling cascade, with an IC50 value of 403.57 ± 6.35 nM.
Imidazol-5-yl pyridine (B92270) derivatives have also emerged as potent inhibitors of p38α/MAPK14, a critical regulator in the biosynthesis of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. The most effective of these compounds displayed IC50 values as low as 45 nM against the p38α kinase and effectively suppressed the production of inflammatory mediators in cellular assays.
These findings underscore the therapeutic promise of imidazole-containing compounds in the management of inflammatory conditions. The structural modifications of the core imidazole ring, as seen in these examples, provide a valuable strategy for the development of novel and potent anti-inflammatory drugs.
Table 1: Anti-inflammatory Activity of Selected Imidazole Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone | TNF-α, IL-6 | Significant reduction in paw edema and arthritic progression | nih.gov |
| N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivative | p38 MAP kinase | IC50 = 403.57 ± 6.35 nM | rsc.org |
| Imidazol-5-yl pyridine derivative | p38α/MAPK14 | IC50 = 45 nM | nih.gov |
Biological Applications of Functionalized Derivatives
The functionalization of the this compound scaffold has led to the discovery of compounds with a wide array of biological applications beyond anti-inflammatory activity. These derivatives have shown promise as anticonvulsant, antifungal, and anticancer agents.
In the realm of anticonvulsant activity, a series of oxime ester derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone have been synthesized and evaluated. Several of these compounds demonstrated protective effects in maximal electroshock (MES) seizure models in mice, indicating their potential for the treatment of epilepsy.
The antifungal properties of imidazole derivatives are well-documented, and functionalized ethanone (B97240) derivatives are no exception. For instance, 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives have been designed and synthesized as flexible analogs of known antifungal agents. One of the synthesized compounds, 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride, exhibited potent antifungal activity comparable to or greater than the standard drug fluconazole (B54011) against various pathogenic fungi.
Furthermore, the imidazole core has been incorporated into molecules with potential anticancer activity. A series of tri-aryl imidazole-benzene sulfonamide hybrids have been developed as selective inhibitors of carbonic anhydrase IX and XII, which are tumor-associated enzymes. The most potent and selective inhibitors were also assessed for their antiproliferative activity against different cancer cell lines, highlighting their potential as novel anticancer agents.
Table 2: Biological Applications of Functionalized Imidazole-ethanone Derivatives
| Compound Derivative | Biological Application | Key Findings | Reference |
|---|---|---|---|
| 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime esters | Anticonvulsant | Protective in MES seizure models | nih.gov |
| 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride | Antifungal | Activity comparable to or greater than fluconazole | researchgate.net |
| Tri-aryl imidazole-benzene sulfonamide hybrids | Anticancer | Selective inhibitors of carbonic anhydrase IX and XII with antiproliferative activity | humanjournals.com |
Advanced Research Applications and Future Perspectives
Role as Pharmaceutical Intermediates and Lead Compounds in Drug Discovery
The imidazole (B134444) ring is a fundamental component of many natural and synthetic bioactive molecules, including the amino acid histidine and numerous pharmaceuticals. nih.govresearchgate.net Its ability to engage in hydrogen bonding and coordinate with metal ions makes it a crucial pharmacophore for interacting with biological targets like enzymes and receptors. nih.gov 1-(1H-Imidazol-2-yl)ethanone serves as a valuable pharmaceutical intermediate—a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).
The presence of both an imidazole ring and a reactive ketone functional group allows for extensive chemical modification. This dual reactivity makes it an ideal scaffold for generating libraries of compounds in the hit-to-lead stage of drug discovery. A "lead compound" is a molecule that shows promising biological activity against a specific target and serves as the starting point for optimization into a clinical drug candidate. By modifying the structure of this compound, medicinal chemists can systematically explore structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.
For instance, derivatives of 2-acetylimidazole are precursors to compounds with a wide range of therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents. scispace.com The imidazole core is central to the mechanism of action of many of these drugs, highlighting the strategic importance of intermediates like this compound in the pharmaceutical industry.
Contributions to Heterocyclic Synthesis and Organic Chemistry
In the field of organic chemistry, this compound is a versatile reagent for the construction of more complex heterocyclic systems. The term "heterocyclic" refers to cyclic compounds containing atoms of at least two different elements in their rings. The reactivity of this compound is centered around the acetyl group and the imidazole ring itself.
The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent methyl group has acidic protons that can be removed to form an enolate. This enolate can then participate in a variety of classic carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Claisen-Schmidt reactions. These reactions allow chemists to build larger molecular frameworks attached to the imidazole ring.
Furthermore, the imidazole ring can be functionalized. The nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring can undergo substitution reactions, although sometimes requiring activation. researchgate.net For example, the Debus–Radziszewski imidazole synthesis and its modern variations are cornerstone methods for creating substituted imidazoles. nih.govbohrium.com Starting with a pre-formed, functionalized imidazole like this compound allows for more controlled and regioselective synthesis of complex, multi-ring heterocyclic structures, which are often sought after in medicinal chemistry and materials science. rsc.org
Potential in Material Science Applications (e.g., polymers, dyes)
While the primary research focus for many simple imidazoles has been pharmaceutical, the unique properties of the imidazole ring also make it a candidate for applications in material science. nih.gov Imidazole-containing polymers are known for their ability to form hydrogen bonds and participate in electrostatic interactions, which can influence the bulk properties of a material. researchgate.netelsevierpure.com
Polymers: this compound can be chemically modified to create a vinyl monomer, which could then be polymerized to form poly(vinylimidazole) derivatives. Such polymers have potential applications as polyelectrolytes, ion-exchange resins, and hydrogels. researchgate.net The imidazole side chains can act as ligands to coordinate with metal ions, suggesting uses in catalysis or for creating metal-organic frameworks (MOFs). The hydrogen-bonding capabilities are also valuable for creating self-assembling materials. elsevierpure.com
Dyes: The imidazole ring is a component of some organic dyes, often acting as part of a donor-π-acceptor (D–π–A) system. uokerbala.edu.iqrsc.org Such molecules are of interest for applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). rsc.org The acetyl group on this compound can be used as a synthetic handle to build out the conjugated π-system necessary for a molecule to function as a dye. By condensing the ketone with other aromatic structures, it is possible to create molecules that absorb and emit light at specific wavelengths, a key characteristic for optoelectronic materials. ekb.egresearchgate.net
Strategic Development of Novel Bioactive Molecules
The strategic development of new drugs often relies on using established scaffolds that are known to have good "drug-like" properties. This compound provides a robust starting point for creating novel bioactive molecules through rational design. scispace.compsu.edu Its structure can be systematically modified to optimize interactions with a biological target.
Key strategies include:
Modification of the Acetyl Group: The ketone can be reduced to an alcohol, converted into an oxime, or used to form larger structures like chalcones. Each modification alters the molecule's shape, polarity, and hydrogen bonding potential, leading to different biological activities.
Substitution on the Imidazole Ring: Adding substituents to the nitrogen or carbon atoms of the imidazole ring can fine-tune the electronic properties and steric profile of the molecule. This is a common strategy to improve target affinity and selectivity or to block metabolic pathways that might deactivate the drug.
An example of this strategic approach can be seen in the development of kinase inhibitors, where the imidazole core can act as a "hinge-binder," forming critical hydrogen bonds with the protein target. Similarly, in antifungal agents, the imidazole nitrogen coordinates to the heme iron of lanosterol (B1674476) 14α-demethylase, inhibiting ergosterol (B1671047) biosynthesis. The table below summarizes examples of bioactive molecule classes that can be developed from an imidazole scaffold.
| Bioactive Molecule Class | Therapeutic Area | Role of Imidazole Scaffold |
| Azole Antifungals | Infectious Disease | Coordinates with the iron atom in the active site of lanosterol 14α-demethylase. |
| Kinase Inhibitors | Oncology, Inflammation | Acts as a scaffold and participates in hydrogen bonding with the kinase hinge region. |
| Histamine (B1213489) Receptor Antagonists | Allergy, Gastric Ulcers | Mimics the structure of endogenous histamine to block its receptor. |
| Nitroimidazole Antibiotics | Infectious Disease | The nitro group is reduced in anaerobic bacteria to form cytotoxic radicals. |
This table illustrates the diverse roles of the imidazole core in different classes of therapeutic agents.
Integration of Computational and Experimental Approaches in Design and Discovery
Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of new drug candidates. nih.gov For a molecule like this compound, this integrated approach is particularly valuable.
Computational Approaches:
Molecular Docking: Computer simulations can predict how derivatives of this compound might bind to the active site of a target protein. nih.govnih.gov This allows researchers to prioritize which novel compounds to synthesize, saving time and resources. mdpi.com
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods are used to calculate the electronic properties of designed molecules, such as their orbital energies (HOMO/LUMO) and electrostatic potential. nih.govresearchgate.net This information helps in understanding the molecule's reactivity and its potential for non-covalent interactions with a target.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This helps to identify potential liabilities early in the design phase. nih.gov
Experimental Approaches:
Synthesis: Computational designs are brought to life through chemical synthesis in the laboratory.
Biological Screening: The synthesized compounds are then tested in biological assays (in vitro and in vivo) to measure their actual activity and validate the computational predictions.
This iterative cycle of design, synthesis, and testing allows for the rapid refinement of lead compounds. For example, a docking study might suggest that adding a specific substituent to the imidazole ring will improve binding. This derivative is then synthesized and tested. The experimental results provide feedback that is used to refine the computational model for the next round of design. oregonstate.edu
Challenges and Opportunities in the Field of Imidazole Chemistry
Despite the versatility of the imidazole ring, its chemistry is not without challenges, which in turn create opportunities for innovation.
Challenges:
Regioselectivity: The imidazole ring has two nitrogen atoms and three carbon atoms, and controlling which position reacts during a functionalization step can be difficult. For instance, alkylating an N-unsubstituted imidazole can lead to a mixture of N1 and N3 substituted products.
C-H Functionalization: Directly activating and functionalizing the C-H bonds of the imidazole ring (at positions C2, C4, or C5) without pre-functionalization (e.g., halogenation) is a significant challenge. rsc.org While methods exist, they often require specific catalysts and conditions that may not be compatible with other functional groups in the molecule. researchgate.net
Stability: Some imidazole derivatives, particularly N-acyl imidazoles, can be unstable and prone to hydrolysis, which can be a limitation in both synthesis and application. nih.govresearchgate.net
Opportunities:
Development of Novel Catalysts: There is a significant opportunity to develop new transition-metal catalysts (e.g., based on nickel or palladium) that can achieve regioselective C-H functionalization of imidazoles under milder conditions. rsc.org
Green Chemistry: Exploring more sustainable and environmentally friendly methods for synthesizing imidazole derivatives, such as using polymer-supported catalysts or solvent-free reactions, is a growing area of interest. nih.gov
Biocatalysis: Using enzymes to perform selective modifications on the imidazole scaffold offers a powerful and green alternative to traditional chemical methods.
New Applications: As our understanding of imidazole chemistry deepens, new applications in areas like supramolecular chemistry, sensor technology, and advanced materials will continue to emerge. mdpi.com The rich chemistry of the imidazole ring ensures that it will remain a subject of intense research for years to come. bohrium.com
Q & A
Q. Table: Key Physical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 136–138°C | |
| Predicted LogP | 1.19 | |
| Molecular Weight | 110.11 g/mol |
Advanced Characterization: How can X-ray crystallography resolve structural ambiguities?
Answer:
Single-crystal X-ray diffraction (e.g., using ORTEP-III software) determines bond lengths and angles, critical for distinguishing tautomeric forms of imidazole rings. For example, crystallographic data can confirm the keto-enol equilibrium in solution versus the solid state . Computational tools like DFT calculations complement experimental data to validate electronic structures .
Biological Activity: What methodologies assess pharmacological potential?
Answer:
- Molecular Docking : Tools like PyRx and Discovery Studio evaluate binding affinity to target proteins (e.g., antimicrobial enzymes) .
- ADMET Studies : SwissADME predicts bioavailability; Lipinski’s Rule compliance (e.g., zero violations for 1-(2-hydroxy-5-methylphenyl)ethanone) guides drug-likeness .
- In Vitro Assays : Anti-inflammatory activity is tested via COX-2 inhibition assays using synthesized derivatives .
Reactivity: What factors influence the acetyl group’s reactivity?
Answer:
The electron-withdrawing imidazole ring enhances the acetyl group’s electrophilicity, favoring nucleophilic attacks. Steric hindrance from substituents (e.g., benzimidazole) may reduce reactivity, necessitating polar aprotic solvents (e.g., DMF) or elevated temperatures . For example, chloroethanone derivatives react sluggishly with amines unless activated by KCO in dioxane .
Data Analysis: How to address contradictions in biological activity data?
Answer:
- Dose-Response Curves : Replicate assays to identify outliers (e.g., inconsistent IC values).
- Structural-Activity Relationships (SAR) : Compare derivatives with systematic substituent changes (e.g., anti-inflammatory activity drops when hydrazine groups are replaced) .
- Meta-Analysis : Cross-reference with databases like NIST Chemistry WebBook for physicochemical consistency .
Stability: How to ensure compound stability during experiments?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
